1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c22-17(20-15-5-10-25-11-6-15)19-12-14-3-8-21(9-4-14)26(23,24)16-2-1-7-18-13-16/h1-2,7,13-15H,3-6,8-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGDEGKGRCNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea typically involves multiple steps, including the formation of the oxane ring, the sulfonylation of pyridine, and the coupling of these intermediates with piperidine and urea derivatives. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or piperidine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and synthetic distinctions between 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea and related compounds:
Structural and Functional Insights:
Sulfonyl Group Variations: The target compound’s pyridine-3-sulfonyl group distinguishes it from aliphatic sulfonyl analogs (e.g., Compound 12, 26). In contrast, BJ49884 replaces urea with a sulfonamide linkage, reducing hydrogen-bonding capacity but enhancing metabolic stability .
Core Modifications: The oxan-4-yl group in the target compound provides a polar, non-aromatic cyclic ether, contrasting with the rigid 2-oxaadamantane in Compound 26 or the lipophilic adamantane in ACPU . This may improve aqueous solubility relative to adamantane derivatives.
Synthetic Complexity: Sulfonylation reactions (e.g., Compound 12, 13) typically achieve moderate yields (51–66%) using sulfonyl chlorides and bases like Et₃N in DMF . Adamantane- and coumarin-containing derivatives (e.g., ACPU) involve multi-step syntheses with lower yields (e.g., 8% for Compound 18 ), highlighting the trade-off between structural complexity and synthetic efficiency.
The pyridine-3-sulfonyl group could enhance target affinity compared to aliphatic sulfonyl groups in these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
